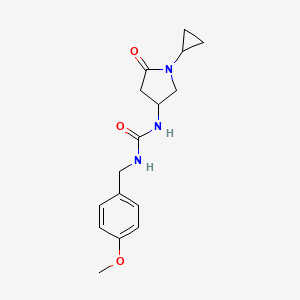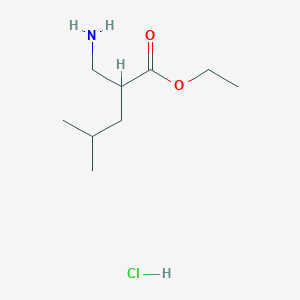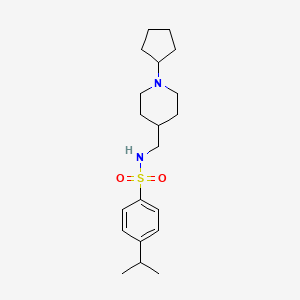![molecular formula C18H15F2N3O3S B2505114 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide CAS No. 895806-26-5](/img/structure/B2505114.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide compounds is a common theme across several studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Similarly, the creation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors was achieved by examining the effects of substituents on the phenyl ring . Another study synthesized a fluorescent agent, 6-methoxy-2-[5-methoxy-2-(4-methylbenzenesulfonamido)]phenyl-4-benzoxazinone, from methoxyanthranilic acid . These examples demonstrate the diverse synthetic routes and targeted applications of sulfonamide derivatives in pharmaceutical research.
Molecular Structure Analysis
The molecular structure and spectral properties of sulfonamide compounds have been extensively studied. For instance, N-phenylbenzenesulfonamide (NPBS) was synthesized and characterized using various spectroscopic techniques, and its molecular structure was analyzed using density functional theory (DFT) . The study provided detailed insights into the vibrational frequencies, geometric parameters, and hyperpolarizability of NPBS. Similarly, the crystal structures of certain fluorinated benzenesulfonamides in complex with carbonic anhydrase isozymes were determined, revealing the binding potencies and selectivity of these compounds .
Chemical Reactions Analysis
The reactivity of sulfonamide compounds with other chemical entities has been explored in several studies. For example, the reaction of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid with primary amines was used for derivatizing amines for gas chromatography analysis . Another study investigated the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives, leading to various brominated products . These studies highlight the chemical versatility and reactivity of sulfonamide groups in different contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are crucial for their biological activity and stability. The study on N-phenylbenzenesulfonamide provided insights into its dipole moment, polarizability, and thermodynamic properties at different temperatures . The fluorinated benzenesulfonamides showed higher binding potency than non-fluorinated compounds, indicating the influence of fluorination on the physical properties and biological activity . These findings are essential for understanding the behavior of sulfonamide compounds in biological systems and for designing new drugs with improved properties.
科学的研究の応用
Advanced Oxidation Processes in Water Treatment
The compound also has relevance in advanced oxidation processes (AOPs), a critical area of research due to water scarcity and the persistence of recalcitrant compounds in the environment. AOPs are used to treat various organic pollutants, and understanding the biotoxicity of by-products, degradation pathways, and the application of computational methods like the Fukui function can enhance the degradation efficiency of these systems. This knowledge is crucial for environmental protection and ensuring the safety of water resources (Qutob et al., 2022).
Implications in Pharmacology and Drug Development
The chemical structure and characteristics of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide make it a valuable chemical moiety in pharmacology and drug development. The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a related structure, show potential in the discovery of functional molecules and pharmaceuticals. This research opens up possibilities for developing new medications and exploring the therapeutic potential of sulfonamide or sultam-based compounds (Kaneda, 2020).
作用機序
特性
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-2-26-18-9-8-16(21-22-18)12-4-3-5-14(10-12)23-27(24,25)17-11-13(19)6-7-15(17)20/h3-11,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGBXDIMUAJYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)



![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)





